2-[(4-tert-butylphenyl)carbonyl]-N-(4-methylphenyl)hydrazinecarbothioamide
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Overview
Description
2-[(4-tert-butylphenyl)carbonyl]-N-(4-methylphenyl)hydrazinecarbothioamide: is a chemical compound with the molecular formula C20H24N4S. Let’s break down its structure:
- The carbonyl group (C=O) indicates a ketone functionality.
- The hydrazine moiety (N-N) suggests the presence of a nitrogen-nitrogen bond .
- The carbothioamide group (C=S) signifies a thioamide linkage.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One possible route is the condensation of 4-tert-butylbenzoyl chloride with 4-methylaniline in the presence of a base, followed by hydrazinolysis to introduce the hydrazinecarbothioamide group.
Reaction Conditions:- The hydrazinolysis step typically employs hydrazine hydrate in an alcoholic solvent (e.g., ethanol).
4-tert-butylbenzoyl chloride: reacts with in an organic solvent (e.g., dichloromethane or toluene) with a base (such as triethylamine or pyridine) as a catalyst.
Industrial Production: Industrial-scale production methods may involve modifications to improve yield, scalability, and safety.
Chemical Reactions Analysis
Reactivity:
Oxidation: The carbonyl group can undergo oxidation reactions.
Reduction: Reduction of the carbonyl or thioamide group is possible.
Substitution: The compound may participate in nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromic acid (HCrO).
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: Nucleophiles like amines or thiols.
Major Products: The specific products depend on reaction conditions and substituents. Potential products include derivatives with modified carbonyl or thioamide groups.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: It may serve as a scaffold for drug development due to its unique structure.
Biological Studies: Researchers explore its interactions with enzymes, receptors, or cellular pathways.
Materials Science: Its reactivity makes it useful for functionalizing surfaces or designing new materials.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with biological targets, affecting cellular processes. Further studies are needed to elucidate specific pathways.
Comparison with Similar Compounds
While I don’t have information on direct analogs, comparing it to related compounds (e.g., other hydrazine derivatives or thioamides) can highlight its distinct features.
Properties
Molecular Formula |
C19H23N3OS |
---|---|
Molecular Weight |
341.5 g/mol |
IUPAC Name |
1-[(4-tert-butylbenzoyl)amino]-3-(4-methylphenyl)thiourea |
InChI |
InChI=1S/C19H23N3OS/c1-13-5-11-16(12-6-13)20-18(24)22-21-17(23)14-7-9-15(10-8-14)19(2,3)4/h5-12H,1-4H3,(H,21,23)(H2,20,22,24) |
InChI Key |
VSCWBXNHGSUKDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
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